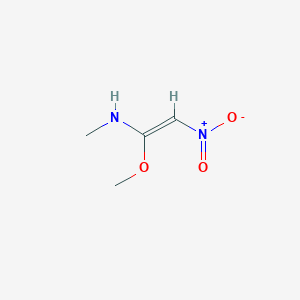

1-Methoxy-1-methylamino-2-nitroethylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

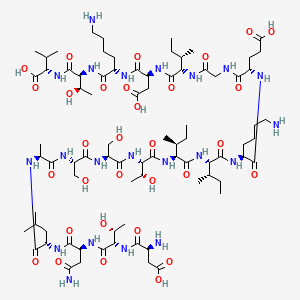

The synthesis of compounds similar to "1-Methoxy-1-methylamino-2-nitroethylene" involves intricate chemical reactions, including the Michael reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to adducts with significant diastereoselectivity. These processes facilitate the construction of complex molecular architectures, such as pyrrolidines and pyrrolines, through subsequent reduction and cyclization steps (Revial et al., 2000).

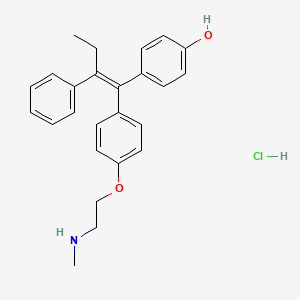

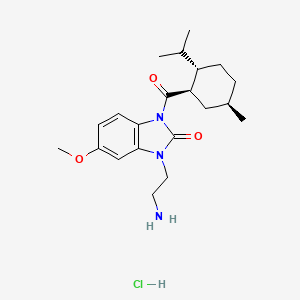

Molecular Structure Analysis

The molecular structure of compounds akin to "1-Methoxy-1-methylamino-2-nitroethylene" has been elucidated through various analytical techniques, including X-ray diffraction and NMR spectroscopy. These methods have revealed critical insights into the configuration and conformation of such molecules, highlighting the importance of trans configurations around C=C double bonds and the stabilization of structures through intermolecular interactions (Pei‐Hua Zhao & Yun-feng Liu, 2013).

Chemical Reactions and Properties

The chemical reactivity of "1-Methoxy-1-methylamino-2-nitroethylene" and related compounds is characterized by their ability to undergo various reactions, including nitro-aci-nitro prototropy and interactions with electrophilic agents. These reactions are pivotal for the synthesis and functionalization of such molecules, enabling the creation of derivatives with diverse chemical properties (H. Takayama, 1978).

Applications De Recherche Scientifique

Solvatochromic Behavior Studies

- Solvatochromic Behavior : The molar transition energy (E T) polarity values of related compounds to 1-Methoxy-1-methylamino-2-nitroethylene were studied in mixed solvent systems. This research highlights the solute-solvent and solvent-solvent interactions in these systems, which can provide insights into the behavior of similar compounds like 1-Methoxy-1-methylamino-2-nitroethylene in various solvents (Giusti, Marini, & Machado, 2009).

Insecticidal Activity

- Insecticidal Properties : A study on compounds structurally similar to 1-Methoxy-1-methylamino-2-nitroethylene showed significant insecticidal activity. This implies potential applications of 1-Methoxy-1-methylamino-2-nitroethylene or its derivatives in pest control (Tabuchi et al., 1994).

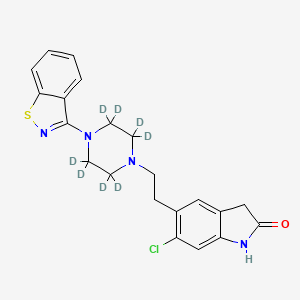

Molecular Electron Density Theory Study

- [3+2] Cycloaddition Reaction Analysis : The compound was studied within the Molecular Electron Density Theory using Density Functional Theory calculations. This study offers insights into the chemical behavior of 1-Methoxy-1-methylamino-2-nitroethylene in specific types of chemical reactions (Kącka‐Zych, 2020).

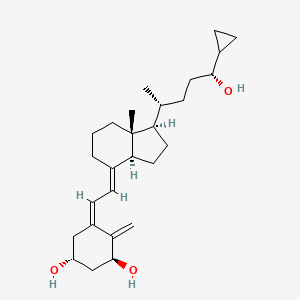

Synthesis and Crystal Structure Analysis

- Crystal Structure Characterization : Research on related nitroalkene compounds provides a foundation for understanding the crystal structures of similar compounds like 1-Methoxy-1-methylamino-2-nitroethylene. This can be crucial for applications in materials science (Zhao & Liu, 2013).

Applications in Organic Synthesis

- Organic Synthesis : A study showed that nitroethylene, a closely related compound, is a stable, clean, and reactive agent for organic synthesis. This suggests potential applications of 1-Methoxy-1-methylamino-2-nitroethylene in synthetic chemistry (Ranganathan et al., 1980).

Safety And Hazards

Propriétés

IUPAC Name |

(Z)-1-methoxy-N-methyl-2-nitroethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISROKTUWQRVBQO-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C/[N+](=O)[O-])/OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-1-methylamino-2-nitroethylene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)